molecular formula C24H22N4O4 B2392959 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923235-11-4

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2392959
CAS No.: 923235-11-4
M. Wt: 430.464
InChI Key: DVIXXSSXAQHABY-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins. This compound acts as a bifunctional inhibitor, designed to simultaneously engage both the acetyl-lysine binding pocket of BET bromodomains and a unique, adjacent auxiliary binding site. This dual-targeting mechanism, a strategy explored to achieve enhanced selectivity and potency, leads to the displacement of BET proteins from chromatin and the subsequent downregulation of key oncogenic transcripts such as MYC and BCL2. Its primary research value lies in the dissection of BET-dependent transcriptional programs in cancer biology, inflammatory diseases, and other pathological states driven by epigenetic dysregulation. Researchers utilize this compound to investigate the therapeutic potential of next-generation BET inhibition, particularly in models of hematological malignancies and solid tumors that have shown resistance to first-generation BET inhibitors. Studies involving this molecule contribute to the growing field of targeted protein degradation, as its structure has served as a starting point for the development of proteolysis-targeting chimeras (PROTACs) aimed at inducing the degradation of BET proteins. This reagent is an essential tool for elucidating complex epigenetic signaling networks and validating BET proteins as high-value targets for novel therapeutic modalities.

Properties

IUPAC Name

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)15-28-23(30)22-20(8-5-13-25-22)27(24(28)31)16-21(29)26-14-17-6-3-2-4-7-17/h2-13H,14-16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIXXSSXAQHABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound integrates a benzofuro-pyrimidine scaffold with potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N3O5, with a molecular weight of 455.49 g/mol. The compound features a benzyl group and a methoxy-substituted benzyl moiety, contributing to its potential bioactivity due to the presence of functional groups that can interact with biological targets.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit the activity of EGFR tyrosine kinase, which plays a crucial role in cancer cell proliferation. The ability of this compound to bind to such targets may suggest its potential as an anticancer agent .

Enzyme Inhibition

The structural complexity of this compound implies possible interactions with various enzymes. Similar compounds have been explored for their enzyme inhibition capabilities, which are critical in drug development for treating diseases like cancer and other metabolic disorders. The presence of dioxo groups in the structure may enhance its affinity towards specific enzyme targets.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • EGFR Inhibition : A study on a related compound demonstrated effective inhibition of EGFR with IC50 values comparable to established drugs like Olmitinib. This suggests potential for N-benzyl derivatives in oncological applications .
  • Antiproliferative Activity : Compounds with similar scaffolds have shown antiproliferative effects against various cancer cell lines including HT29 (colon cancer) and DU145 (prostate cancer). The mechanism often involves apoptosis induction through modulation of apoptotic pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors. The synthetic route may include:

  • Formation of the pyrido-pyrimidine core through cyclization.
  • Introduction of the methoxybenzyl group via substitution reactions.
  • Final acetamide formation through acylation processes.

Comparison with Similar Compounds

2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (RN: 923192-72-7)

  • Structural Differences : The acetamide group is substituted with a 4-(trifluoromethyl)phenyl group instead of benzyl.
  • Key Implications :
    • The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability and reduce oxidative degradation compared to the methoxybenzyl substituent.
    • Increased lipophilicity (logP) due to the CF₃ group could improve membrane permeability but reduce aqueous solubility.
    • Mass: 589.1 (M⁺+1) .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Differences : Replaces the pyrido[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine fused to a chromen-4-one system.
  • Fluorine substituents may improve bioavailability and target selectivity through steric and electronic effects. Melting Point: 175–178°C; Mass: 589.1 (M⁺+1) .

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamide Derivatives

  • Structural Differences : Benzimidazole core with acetamide-linked pyrazole or triazole substituents.
  • Chlorine or tetrazole substituents (e.g., compound 32) may enhance solubility or modulate pKa for improved pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide?

  • Methodology : Synthesis involves multi-step organic reactions, including cyclization of pyrido[3,2-d]pyrimidine precursors followed by functionalization. Key steps include:

  • Step 1 : Formation of the pyrido[3,2-d]pyrimidine core via cyclocondensation of aminopyridine derivatives with carbonyl reagents under acidic or basic conditions .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF or DMSO) and controlled temperatures (60–80°C) .
  • Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or THF .
    • Characterization : Confirmation of structure via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) .

Q. What physicochemical properties are critical for its drug development potential?

  • Key Properties :

  • Solubility : Poor aqueous solubility due to aromatic/heterocyclic moieties; requires DMSO or ethanol for in vitro assays .
  • Stability : Susceptible to hydrolysis under basic conditions; stability studies recommend storage at -20°C in inert atmospheres .
  • LogP : Predicted ~2.5–3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrido[3,2-d]pyrimidine core synthesis?

  • Experimental Design :

  • Use design of experiments (DoE) to evaluate variables: temperature (40–100°C), catalyst (e.g., p-toluenesulfonic acid vs. Lewis acids), and solvent polarity (acetonitrile vs. DMF) .
  • Kinetic studies to identify rate-limiting steps (e.g., cyclization vs. dehydration) via inline FTIR or LC-MS monitoring .
    • Case Study : A 15% yield increase was achieved by switching from conventional heating to microwave-assisted synthesis (150°C, 20 min) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Analytical Strategies :

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP-based viability vs. apoptosis markers) .
  • SAR Analysis : Compare substituent effects; e.g., replacing 4-methoxybenzyl with 3-chlorophenyl alters IC50_{50} values by 10-fold in kinase inhibition assays .
  • Metabolite Screening : Check for off-target interactions using cytochrome P450 panels or phosphoproteomics .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Target Identification :

  • Biophysical Methods : Surface plasmon resonance (SPR) for binding affinity to kinases (e.g., EGFR, CDK2) .
  • Crystallography : Co-crystallization with recombinant enzymes to identify binding motifs (e.g., hydrogen bonds with pyrimidine-dione groups) .
    • Pathway Analysis : RNA-seq or phospho-antibody arrays to map downstream signaling (e.g., MAPK/ERK vs. PI3K/AKT) .

Q. How to address challenges in distinguishing structural analogs during synthesis?

  • Analytical Solutions :

  • Hyphenated Techniques : LC-MS/MS with MRM transitions to differentiate regioisomers (e.g., pyrido[2,3-d] vs. [3,2-d] pyrimidines) .
  • 2D NMR : NOESY or HSQC to resolve overlapping signals from benzyl/acetamide substituents .
    • Case Study : A 1.5 ppm 1H^1H-NMR shift distinguished 4-methoxybenzyl from 3-methylbutyl analogs in DMSO-d6_6 .

Methodological and Data Analysis Questions

Q. What computational tools are recommended for SAR studies?

  • In Silico Approaches :

  • Docking : AutoDock Vina or Glide for predicting binding poses in kinase pockets .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥50 ns trajectories) .
    • QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to design stability-indicating methods for degradation product analysis?

  • Protocol :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • HPLC Method : C18 column, gradient elution (acetonitrile/0.1% formic acid), PDA detection (210–400 nm) to resolve degradation peaks .

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